![molecular formula C18H17NO3 B6361958 1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid CAS No. 1240572-24-0](/img/structure/B6361958.png)
1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid
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Overview
Description
“1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C18H17NO3 . It is a derivative of indolecarboxylic acid .
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in organic chemistry. The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products . These processes are ideal within one-pot, multicomponent reaction cascades .Molecular Structure Analysis
The molecular structure of “1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid” consists of an indole ring substituted with a benzyl group at the 1-position, an ethoxy group at the 6-position, and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
Indole derivatives have been found to undergo various chemical reactions. For example, indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as “1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anticancer Immunomodulators
Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . These inhibitors can help regulate the immune response in the body, potentially aiding in the treatment of cancer.
Inhibitor of Botulinum Neurotoxin
“1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid” can be used in the synthesis of inhibitors of botulinum neurotoxin . Botulinum neurotoxin is a potent neurotoxin that causes botulism, a serious and life-threatening illness. Inhibitors can help prevent the action of this neurotoxin.
ITK Inhibitors
This compound is also used in the preparation of ITK inhibitors . ITK, or IL2-inducible T-cell kinase, plays a key role in T-cell receptor signaling, and its inhibitors can have potential applications in treating autoimmune diseases and certain types of cancer.
Antibacterial Agents
Indole derivatives are used in the synthesis of antibacterial agents . These agents can help fight bacterial infections, contributing to the development of new antibiotics.
CB2 Cannabinoid Receptor Ligands
“1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid” is used in the preparation of CB2 cannabinoid receptor ligands . These ligands can bind to the CB2 receptor, a part of the endocannabinoid system, and can have potential therapeutic applications in pain management and inflammatory diseases.
Inhibitors of Hepatitis C Virus NS5B Polymerase
This compound is used in the synthesis of inhibitors of hepatitis C virus NS5B polymerase . These inhibitors can help prevent the replication of the hepatitis C virus, potentially aiding in the treatment of this disease.
Inhibitors with Histamine H1-Blocking Activity
“1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid” is also used in the preparation of inhibitors with histamine H1-blocking activity . These inhibitors can help manage allergic reactions by blocking the action of histamine, a compound in the body that plays a role in many allergic reactions.
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes in cell biology . For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have been reported to exhibit good selectivity between cancer cells and normal cells .
properties
IUPAC Name |
1-benzyl-6-ethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-15-9-8-14-10-17(18(20)21)19(16(14)11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSYNABMLSVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-ethoxy-1H-indole-2-carboxylic acid |
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